Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate
Description
Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate is a heterocyclic compound featuring a fused triazoloquinazoline core substituted with a pyridin-4-yl group at position 2 and a thio-linked methyl acetate moiety at position 5.
Properties
IUPAC Name |
methyl 2-[(2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c1-24-14(23)10-25-17-19-13-5-3-2-4-12(13)16-20-15(21-22(16)17)11-6-8-18-9-7-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVPBKZBQOPNFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Dimethylformamide (DMF), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential anticancer, antibacterial, and antiviral properties.
Mechanism of Action
The mechanism of action of Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical properties of triazoloquinazoline derivatives are highly influenced by substituents on the core structure. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives
Key Observations:
- Pyridinyl vs.
- Methoxy Substitutions : 8,9-Dimethoxy groups (e.g., in CAS 901736-19-4) increase hydrophilicity and may improve membrane permeability, critical for central nervous system targeting .
- Thioether vs. Thiol Derivatives : Thiol-containing analogs (e.g., 2-(2-bromophenyl)-thiol) exhibit direct antibacterial activity, whereas thioether-linked compounds (e.g., methyl acetate derivatives) are often prodrugs requiring metabolic activation .
Anticancer Potential
- Target Compound : Preliminary studies suggest inhibitory effects on protein kinases (e.g., EGFR, VEGFR), though specific IC₅₀ values are pending .
- 8,9-Dimethoxy Derivatives : Compounds like 2-({8,9-dimethoxy-2-methyl-triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide show potent activity against breast cancer cell lines (IC₅₀: 12.5 µM), attributed to the trimethylphenyl group enhancing hydrophobic interactions with kinase pockets .
Antibacterial Activity
- Thiol Derivatives : Potassium 2-hetaryl-triazoloquinazoline-5-thiolates (e.g., 2-(2-bromophenyl)-thiol) demonstrate high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 12.5 µg/mL, likely due to thiol-mediated disruption of bacterial membranes .
Structure-Activity Relationship (SAR) Insights
- Position 2 Substituents : Bulky groups (e.g., phenyl, bromophenyl) enhance target affinity but may reduce solubility. Smaller groups (e.g., methyl) balance activity and bioavailability .
- Position 5 Modifications : Thioether-linked esters (e.g., methyl acetate) improve metabolic stability compared to thiols, which are prone to oxidation .
Biological Activity
Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and related studies.
Chemical Structure and Properties
The compound features a triazoloquinazoline framework, which is known for its diverse biological activities. The presence of the pyridine and thioacetate functional groups may contribute to its pharmacological profile.
Cytotoxicity
Recent studies have shown that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HepG2 | 6.29 |
| Compound 16 | HCT-116 | 2.44 |
| Doxorubicin | HCT-116 | 8.23 |
These results indicate that the substitution patterns on the triazoloquinazoline scaffold significantly affect biological activity.
The primary mechanism through which these compounds exert their cytotoxic effects is believed to be through the inhibition of topoisomerase II (Topo II). Topo II is an essential enzyme involved in DNA replication and repair. Inhibitors of this enzyme can lead to DNA damage and subsequent cell death.
Table 2: Topoisomerase II Inhibition Activity
| Compound | IC50 (μM) |
|---|---|
| Compound 16 | 15.16 |
| Doxorubicin | 8.23 |
Inhibition of Topo II by these compounds was shown to be dose-dependent, with significant activity observed at low concentrations .
Study on Triazoloquinazolines
In a comprehensive study examining various triazoloquinazoline derivatives, it was found that the introduction of bulky groups negatively impacted cytotoxicity. The study highlighted that smaller amine substituents provided better binding affinity to DNA, enhancing the cytotoxic potential of these compounds .
Antitumor Activity
Another study focused on the antitumor activities of triazoloquinazolines indicated that these compounds could inhibit the growth of several cancer types including lung cancer and colorectal cancer. The research emphasized the importance of structural modifications in enhancing biological activity against specific cancer cell lines .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole Formation | 2-Hydrazinylquinazoline, Pyridine-4-carboxaldehyde, HCl/EtOH, 80°C, 12h | 65 | 90% |
| Thioether Coupling | Mercaptoacetic acid, K₂CO₃, DMF, N₂, 60°C, 6h | 72 | 88% |
| Esterification | Methyl iodide, K₂CO₃, acetone, RT, 4h | 85 | 95% |
| Data adapted from |
Q. Table 2: Biological Activity Profile
| Assay | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 0.45 ± 0.12 | |
| Antimicrobial | S. aureus | 12.3 ± 1.5 | |
| Cytotoxicity | HepG2 | >50 (Non-toxic) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
